REACTION_CXSMILES
|
C(=O)(O)[O-].[Na+].Cl[C:7]([O:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:8].[CH3:17][O:18][C:19]1[CH:20]=[N:21][CH:22]=[CH:23][C:24]=1[C:25]1[CH:31]=[CH:30][C:28]([NH2:29])=[C:27]([O:32][CH:33]([CH3:35])[CH3:34])[CH:26]=1.C(OCC)(=O)C>C1COCC1.O>[CH3:17][O:18][C:19]1[CH:20]=[N:21][CH:22]=[CH:23][C:24]=1[C:25]1[CH:31]=[CH:30][C:28]([NH:29][C:7](=[O:8])[O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[C:27]([O:32][CH:33]([CH3:35])[CH3:34])[CH:26]=1 |f:0.1|
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Name
|
|
Quantity
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85 mL
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Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
3.81 mL
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Type
|
reactant
|
Smiles
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ClC(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
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COC=1C=NC=CC1C1=CC(=C(N)C=C1)OC(C)C
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Name
|
|
Quantity
|
115 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
3.81 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
2.54 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction medium is stirred overnight at ambient temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the reaction medium is stirred at ambient temperature for 2 hours
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Duration
|
2 h
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Type
|
STIRRING
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Details
|
the reaction medium is stirred for a further 2 hours at ambient temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The two phases are separated
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Type
|
EXTRACTION
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Details
|
the aqueous phase is extracted with twice 50 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified on 100 g of silica, elution
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=NC=CC1C1=CC(=C(C=C1)NC(OCC1=CC=CC=C1)=O)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |